molecular formula C24H48O4 B14428561 3-(3-Hydroxypropoxy)propyl octadecanoate CAS No. 83826-32-8

3-(3-Hydroxypropoxy)propyl octadecanoate

Cat. No.: B14428561
CAS No.: 83826-32-8
M. Wt: 400.6 g/mol
InChI Key: SKPURKHBHODMGR-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)propyl octadecanoate is an organic compound with the molecular formula C24H48O4 It is a type of ester formed from the reaction between an alcohol and a fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropoxy)propyl octadecanoate typically involves the esterification reaction between 3-(3-hydroxypropoxy)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)propyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted ester or ether.

Scientific Research Applications

3-(3-Hydroxypropoxy)propyl octadecanoate has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: It is used in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)propyl octadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active alcohol and fatty acid components. These components can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropoxy)propyl palmitate
  • 3-(3-Hydroxypropoxy)propyl myristate
  • 3-(3-Hydroxypropoxy)propyl laurate

Uniqueness

3-(3-Hydroxypropoxy)propyl octadecanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts distinct physical and chemical properties, such as higher melting and boiling points, and different solubility characteristics. These properties make it suitable for specific applications where longer chain esters are preferred.

Properties

CAS No.

83826-32-8

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl octadecanoate

InChI

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)28-23-18-22-27-21-17-20-25/h25H,2-23H2,1H3

InChI Key

SKPURKHBHODMGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCOCCCO

Origin of Product

United States

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